Minimycin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Minimycin is biosynthesized naturally by bacteria. The ribosyl portion of this compound is derived directly from D-ribose, while the oxazine ring’s carbon atoms originate from L-glutamate . The biosynthesis involves a minimal 5-gene cluster essential for its production .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species or Pseudomonas species under controlled conditions to optimize yield. The fermentation process is followed by extraction and purification steps to isolate the antibiotic .

Análisis De Reacciones Químicas

Types of Reactions: Minimycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the oxazine ring, altering the compound’s biological activity.

Substitution: Substitution reactions can occur at the ribosyl moiety or the oxazine ring, leading to derivatives with potentially different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.

Aplicaciones Científicas De Investigación

Minimycin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study C-nucleoside biosynthesis and the enzymatic mechanisms involved.

Biology: It serves as a tool to investigate bacterial resistance mechanisms and the role of C-nucleosides in cellular processes.

Medicine: this compound’s antimicrobial properties make it a candidate for developing new antibiotics to combat resistant bacterial strains.

Industry: The compound is explored for its potential use in agricultural applications to protect plants from pathogenic infections

Mecanismo De Acción

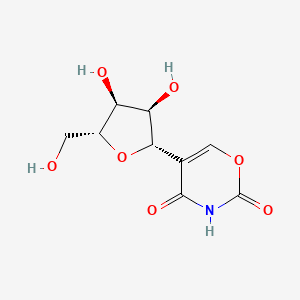

Minimycin is structurally similar to other C-nucleoside antibiotics such as pseudouridine, showdomycin, formycin A, pyrazofurin A, malayamycin A, and pseudouridimycin . this compound’s unique structural feature, the 1,3-oxazine-2,4-dione ring linked to a ribosyl sugar via a carbon-carbon bond, distinguishes it from these compounds

Comparación Con Compuestos Similares

- Pseudouridine

- Showdomycin

- Formycin A

- Pyrazofurin A

- Malayamycin A

- Pseudouridimycin

Minimycin’s unique structure and broad range of applications make it a valuable compound in scientific research and potential therapeutic development.

Actividad Biológica

Minimycin, a derivative of minocycline, is known for its broad-spectrum antibiotic properties and additional biological activities. This article explores its pharmacodynamics, including its mechanisms of action, efficacy in treating various conditions, and potential side effects, supported by case studies and research findings.

This compound primarily exerts its antibiotic activity through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit of bacteria, leading to bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria . Beyond its antimicrobial properties, this compound also demonstrates:

- Inhibition of Matrix Metalloproteinases (MMPs) : This activity contributes to its anti-inflammatory effects.

- Neuroprotective Effects : this compound has been shown to have protective effects in neurodegenerative conditions.

- Antioxidant Properties : It reduces oxidative stress, which can be beneficial in various pathological states .

Acne Treatment

This compound has been extensively studied for its efficacy in treating acne. In a randomized controlled trial involving 615 subjects, those treated with extended-release this compound showed significant reductions in inflammatory lesions compared to placebo groups:

| Treatment Group | Mean Percent Reduction in Inflammatory Lesions |

|---|---|

| This compound (1 mg/kg) | 43.1% - 45.8% |

| Placebo | 31.7% - 30.8% |

Additionally, a separate study indicated that patients receiving 100 mg daily experienced a 66.55% reduction in inflammatory lesions compared to a 49.84% reduction in those treated with zinc .

Case Studies and Side Effects

Despite its benefits, this compound is associated with several side effects. A notable case series reported instances of autoimmune hepatitis linked to this compound use. In one case, a 15-year-old girl developed severe symptoms after two months on the medication, highlighting the need for careful monitoring during treatment . Another case involved an 18-year-old male who developed Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome after three weeks of treatment .

Pharmacokinetics and Gut Activity

Recent studies have explored the pharmacokinetics of this compound, particularly its activity within the gut. Research involving pig models demonstrated that this compound concentrations were significantly higher in intestinal contents than in plasma, suggesting enhanced local activity against gut pathogens like Escherichia coli:

| Parameter | Value |

|---|---|

| Concentration in Intestinal Contents | 6–39 times higher than plasma |

| Activity against E. coli | 5- to 245-fold less active in gut content compared to standard broth |

This indicates that while systemic absorption is important, local gut activity may differ significantly due to environmental factors within the gastrointestinal tract .

Summary of Findings

This compound exhibits significant biological activity through various mechanisms beyond its antibiotic properties. Its efficacy in treating acne is well-documented; however, potential side effects necessitate caution during use. The exploration of its pharmacokinetics further emphasizes the complexity of its action within different biological systems.

Propiedades

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO7/c11-1-4-5(12)6(13)7(17-4)3-2-16-9(15)10-8(3)14/h2,4-7,11-13H,1H2,(H,10,14,15)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFHNSOTFKKRAI-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)O1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)O1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186102 | |

| Record name | Minimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32388-21-9 | |

| Record name | Minimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32388-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.